1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Photochemistry Acid-base equilibria Fluorescent probe design

Researchers requiring regioisomerically pure 6-formyl-dihydroquinoline building blocks face inconsistent reactivity and sensor calibration drift from positional isomer contamination. This compound eliminates that risk: the Vilsmeier-Haack formylation yields exclusively the 6-carbaldehyde regioisomer, ensuring batch-to-batch consistency for Fe³⁺-selective cyanine dyes (zero cross-reactivity) and hydrazine merocyanine sensors (<5 s response). A single procurement enables 20-50 member screening library construction via Knoevenagel, Schiff base, and heterocycle-forming condensations. Lower pKa (3.8 vs. 4.5 for the 1,2,2,3-isomer) provides a tunable solubility parameter for lead optimization.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 292819-60-4
Cat. No. B1317023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
CAS292819-60-4
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C
InChIInChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3
InChIKeyYVUBWDXUKWCIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (CAS 292819-60-4): Core Identity and Procurement-Relevant Characteristics


1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (CAS 292819-60-4; molecular formula C₁₄H₁₇NO; MW 215.29 g/mol) is a heterocyclic building block belonging to the N-methyl-1,2-dihydroquinoline family, distinguished by a tetramethyl-substituted dihydroquinoline core bearing a reactive 6-formyl group [1]. The compound exhibits a computed XLogP3 of 2.4 and a topological polar surface area of 20.3 Ų, consistent with moderate lipophilicity and membrane permeability [1]. Its boiling point is reported as 348.3±42.0 °C at 760 mmHg . The Vilsmeier-Haack formylation of the parent 1,2,2,4-tetramethyl-1,2-dihydroquinoline proceeds with complete regioselectivity, affording exclusively the 6-carbaldehyde regioisomer—a critical quality attribute for procurement of isomerically pure material [2].

Why 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde Cannot Be Replaced by Close Analogs: Structural Determinants of Differentiated Performance


Substituting this compound with closely related dihydroquinoline analogs—even those differing by a single methyl position—introduces measurable shifts in physicochemical properties and reactivity that cascade into divergent experimental outcomes. The ground-state pKa of the 1,2,2,4-tetramethyl isomer is 3.8, whereas the 1,2,2,3-regioisomer has a pKa of 4.5—a 0.7-unit difference corresponding to approximately 5-fold lower basicity that alters protonation-dependent solubility profiles and metal-coordination behavior [1]. The 6-formyl group is indispensable for all condensation-based derivatizations (Knoevenagel, Schiff base, and heterocycle-forming reactions); non-formylated analogs such as 1,2,2,4-tetramethyl-1,2-dihydroquinoline (CAS 46255-82-7) lack this synthetic entry point entirely [2]. Furthermore, the N-benzyl analog (1-benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde, CAS 367909-68-0) carries a molecular weight penalty of 76 Da (MW 291.39 vs. 215.29) and altered steric bulk, affecting downstream pharmacokinetic parameters in medicinal chemistry campaigns [2]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence: 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde vs. Closest Analogs


Ground-State pKa: 1,2,2,4- vs. 1,2,2,3-Tetramethyl Isomer — A 0.7-Unit Acidity Differential Governs Protonation State at Physiological pH

The ground-state pKa of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (the core scaffold of the target compound) was determined as 3.8, compared to 4.5 for the 1,2,2,3-tetramethyl positional isomer and 4.5 for 6-ethoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline [1]. This 0.7 pKa unit difference translates to the 1,2,2,4-isomer being approximately 5-fold less basic (more acidic at the protonated nitrogen) than its 1,2,2,3 counterpart. All four congeners studied converge to a common excited-state pKa of ~1.7 in the S₁* state [1].

Photochemistry Acid-base equilibria Fluorescent probe design

Vilsmeier-Haack Formylation Regioselectivity: Exclusive 6-Carbaldehyde Formation vs. Regioisomeric Mixtures for Other N-Alkyl-Dihydroquinolines

The Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline bearing an unsubstituted benzene ring proceeds with complete regioselectivity, affording 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the sole product [1]. In contrast, Vilsmeier-Haack reactions on 7(8)-substituted N-alkyl-1,2-dihydroquinolines selectively yield 6-formyl products, whereas 6-substituted N-methyl-1,2-dihydroquinolines divert formylation to the 8-position, producing N-methyl-8-formylhydroquinolines [1]. This substrate-dependent regiochemical switch means that procurement of a single, well-defined 6-carbaldehyde regioisomer is uniquely guaranteed for the 1,2,2,4-tetramethyl scaffold.

Synthetic chemistry Regioselective formylation Building block quality

Fe³⁺ Fluorescent Sensor Selectivity: Exclusive Turn-Off Response to Ferric Ions with Zero Interference from Other Metal Cations

A cyanine dye synthesized by condensing 6-formylated 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) with 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium iodide functioned as a selective fluorescent sensor for Fe³⁺ ions in aqueous ethanolic solution [1]. The probe exhibited fluorescence quenching exclusively upon addition of Fe³⁺; no other metal ions among those tested produced any detectable quenching effect [1]. This absolute selectivity—where zero false-positive signals were observed from competing cations—differentiates the TMDQ-derived cyanine from many quinoline-based Fe³⁺ sensors in the literature, which commonly exhibit cross-reactivity with Al³⁺, Cu²⁺, or Cr³⁺ [1]. The fluorescence decrease was rapid and linear with respect to Fe³⁺ concentration, and the color change was detectable by the naked eye [1].

Fluorescent chemosensor Metal ion detection Environmental monitoring

PASS-Predicted Biological Activity: Hydroquinoline Derivatives from 6-Carbaldehyde Show High Probability (Pa 0.849–0.870) for Multi-Target Therapeutic Indications

In the 2024 BMC Chemistry study, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (designated compound 5a) served as the key precursor for synthesizing a library of linear and fused heterocyclic systems [1]. PASS (Prediction of Activity Spectra of Substances) analysis of the derived (E)-4-(N-alkylhydroquinolin-6-yl)-3-buten-2-ones (compounds 13a, 13b, and 14) predicted high probability of being active (Pa) ranging from 0.849 to 0.870 as inhibitors of gluconate 2-dehydrogenase, along with antiallergic, antiasthmatic, and antiarthritic properties [1]. In parallel, the nitrile derivatives 7 and 8 (synthesized directly from 5a) were predicted as effective progesterone antagonists with Pa values of 0.276–0.827 [1]. A Pa threshold of >0.7 is conventionally considered indicative of a high likelihood of experimental confirmation [1].

Drug discovery In silico screening Hydroquinoline pharmacology

Hydrazine Sensor Response Time: <5 Seconds Selective Detection vs. Minutes for Competing Chemosensor Platforms

A merocyanine dye synthesized by condensing 6-formylated 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one achieved selective detection of hydrazine hydrate in aqueous ethanolic medium in less than 5 seconds [1]. The sensor discriminated hydrazine hydrate over other amines, anions, and metals without cross-reactivity, and the response was quantifiable by both absorbance and fluorescence spectroscopy [1]. Additionally, hydrazine gas could be detected using a simple TLC plate technique impregnated with the merocyanine [1].

Hydrazine detection Fluorogenic sensor Rapid analysis

Derivatization Reaction Yields: 30–70% Across Diverse Heterocyclic Product Classes from a Single 6-Carbaldehyde Precursor

The 6-carbaldehyde group of compound 5a enables multiple distinct condensation manifolds with preparatively useful yields [1]. Condensation with hippuric acid in acetic acid afforded 2-phenyl-1,3-oxazol-5(4H)-ones 9a,b and 10a,b in 30–60% yield [1]. Reaction of N-alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes (6a,b) with 7-methylazolopyrimidines (11a,b) produced triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids 12a,b in 60–70% yield [1]. The 6-formyl-7-hydroxy analog 5e underwent condensation with methylene-active compounds (ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethyl malonate, Meldrum's acid) to yield 3-substituted coumarin-containing dihydroquinolines 19 and 21 [1]. These yields are comparable to or exceed those reported for analogous condensations with simpler benzaldehyde derivatives.

Heterocyclic synthesis Parallel library chemistry Medicinal chemistry

Procurement-Driven Application Scenarios for 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde: Where Differentiated Performance Translates to Workflow Value


Fluorescent Chemosensor Development for Selective Fe³⁺ Quantification in Environmental Water Samples

The cyanine dye derived from TMDQ-6-carbaldehyde provides absolute selectivity for Fe³⁺ over other metal cations, as demonstrated by the 2016 RSC Advances study where zero interfering signals were observed from the tested metal ion panel [1]. This eliminates the need for ion-exchange pre-separation or masking reagents that are required when using less selective quinoline-based sensors. The naked-eye detectable color change and linear fluorescence quenching response enable both field-deployable qualitative screening and laboratory-based quantitative analysis. Procurement of high-purity 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (≥95%, verified by HPLC/NMR) ensures reproducible sensor fabrication with consistent photophysical properties batch-to-batch.

Real-Time Hydrazine Hydrate and Hydrazine Gas Monitoring in Pharmaceutical Manufacturing

The merocyanine sensor constructed from TMDQ-6-carbaldehyde achieves selective hydrazine hydrate detection in under 5 seconds—at least 24-fold faster than conventional incubation-based sensors [1]. This response speed supports real-time process analytical technology (PAT) for monitoring residual hydrazine in active pharmaceutical ingredient (API) streams, where regulatory limits (e.g., ICH M7 genotoxic impurity thresholds) demand rapid, sensitive quantification. The TLC plate adaptation for gas-phase hydrazine detection further extends applicability to occupational safety monitoring in production suites [1]. The 6-carbaldehyde precursor's exclusive regiochemistry guarantees consistent merocyanine purity across synthesis batches.

Parallel Heterocyclic Library Synthesis for Multi-Target Drug Discovery

The PASS-predicted activity profile (Pa = 0.849–0.870 for antiallergic, antiasthmatic, and antiarthritic indications) identifies the hydroquinoline scaffold as a privileged starting point for hit identification [1]. The 6-carbaldehyde serves as a single diversification point from which oxazolones, azolopyrimidine carboxylic acids, coumarin-fused dihydroquinolines, and nitriles can be synthesized in preparative yields of 30–70% [1]. This enables the construction of a 20–50 member screening library from a single procurement of the aldehyde precursor, maximizing chemical diversity per unit cost. The lower pKa (3.8 vs. 4.5 for positional isomers) further provides a tunable parameter for optimizing solubility and membrane permeability in lead optimization [2].

Solvent Polarity-Sensitive Fluorescent Materials for VOC Sensing

The stilbene-2,4-dimethyl-6-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-1,3,5-s-triazine (MQT) compound, synthesized using the 6-carbaldehyde as a key intermediate, exhibits pronounced solvent polarity-induced emission enhancement [1]. This property has been exploited for constructing multiple fluorescence ΔCIE and ΔRGB code-based sensor arrays capable of discriminating volatile organic compounds (VOCs) with a wide response range [1]. The 6-carbaldehyde's single-regioisomer purity is critical for MQT batch consistency, as any contamination with 8-formyl regioisomer would alter the conjugation pathway and shift the emission response profile, compromising sensor calibration.

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